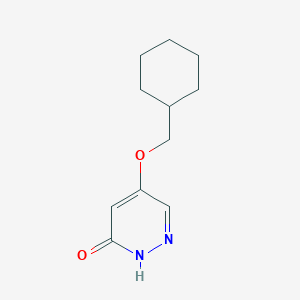

5-(cyclohexylmethoxy)pyridazin-3(2H)-one

Description

Structure

3D Structure

Properties

CAS No. |

1346697-87-7 |

|---|---|

Molecular Formula |

C11H16N2O2 |

Molecular Weight |

208.26 g/mol |

IUPAC Name |

4-(cyclohexylmethoxy)-1H-pyridazin-6-one |

InChI |

InChI=1S/C11H16N2O2/c14-11-6-10(7-12-13-11)15-8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,13,14) |

InChI Key |

YLBVIXXRRRCODB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)COC2=CC(=O)NN=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications

Established Synthetic Pathways for Pyridazin-3(2H)-one Core Structure

The construction of the pyridazin-3(2H)-one core is a well-established area of synthetic organic chemistry, with several reliable methods at the disposal of researchers.

A cornerstone of pyridazinone synthesis is the cyclocondensation reaction, a process that involves the formation of the heterocyclic ring from acyclic precursors. A widely utilized method involves the reaction of a γ-ketoacid or its ester derivative with a hydrazine (B178648) derivative. For instance, the condensation of a suitable γ-ketoacid with hydrazine hydrate (B1144303) is a common and effective strategy for forming the pyridazin-3(2H)-one ring. iglobaljournal.com Another classical approach involves the reaction of maleic anhydride (B1165640) or its derivatives with hydrazine hydrate. researchgate.net This reaction proceeds through the formation of a maleic hydrazide intermediate, which then undergoes cyclization to yield the pyridazinone core.

A variety of dicarbonyl compounds can also serve as precursors. The reaction of 1,4-dicarbonyl compounds with hydrazine is a fundamental method for constructing the pyridazine (B1198779) ring, which can then be further functionalized to the desired pyridazinone.

| Starting Materials | Reagents | Key Features |

| γ-Ketoacids/Esters | Hydrazine Hydrate | High yield, versatile for substituted pyridazinones. iglobaljournal.com |

| Maleic Anhydride | Hydrazine Hydrate | Forms maleic hydrazide intermediate, classic method. researchgate.net |

| 1,4-Dicarbonyl Compounds | Hydrazine | Fundamental for pyridazine ring formation. |

Modern synthetic chemistry has introduced more advanced and versatile strategies for the synthesis of pyridazin-3(2H)-one analogues. These methods often offer improved yields, milder reaction conditions, and greater functional group tolerance.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful tools for the synthesis of aryl- or heteroaryl-substituted pyridazinones. wikipedia.orgscispace.com These reactions typically involve the coupling of a halopyridazinone with a boronic acid or its ester in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.orgharvard.edu This approach allows for the introduction of a wide range of substituents at various positions on the pyridazinone ring, providing access to a diverse library of compounds.

Multi-component reactions (MCRs) have also gained traction as an efficient means of synthesizing complex pyridazinone derivatives in a single step from simple starting materials. These reactions offer significant advantages in terms of atom economy and operational simplicity.

| Method | Key Features |

| Palladium-Catalyzed Cross-Coupling | High versatility for introducing aryl/heteroaryl groups. wikipedia.orgscispace.com |

| Multi-Component Reactions (MCRs) | High efficiency and atom economy. |

Directed Synthesis of 5-(cyclohexylmethoxy)pyridazin-3(2H)-one

The specific synthesis of this compound is not extensively documented in publicly available literature. However, a logical and feasible synthetic route can be proposed based on established chemical principles and analogous reactions.

A highly plausible strategy for the synthesis of the target compound involves a two-step process: first, the synthesis of a 5-hydroxy-pyridazin-3(2H)-one intermediate, followed by the introduction of the cyclohexylmethoxy group via an etherification reaction.

The synthesis of 5-hydroxy-pyridazin-3(2H)-one can be achieved through the cyclocondensation of a suitable precursor, such as a derivative of maleic acid, with hydrazine. An alternative route could involve the hydrolysis of a 5-halo-pyridazin-3(2H)-one.

Once the 5-hydroxy-pyridazin-3(2H)-one intermediate is obtained, the cyclohexylmethoxy group can be introduced through a Williamson ether synthesis. princeton.edu This reaction involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with a cyclohexylmethyl halide, such as (bromomethyl)cyclohexane. princeton.edu

| Intermediate | Reagent for Etherification | Reaction Type |

| 5-hydroxy-pyridazin-3(2H)-one | (Bromomethyl)cyclohexane | Williamson Ether Synthesis princeton.edu |

For the O-alkylation step, the choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions. Common bases used in Williamson ether synthesis include sodium hydride (NaH), potassium carbonate (K2CO3), and various alkoxides. The reaction is typically carried out in an aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

Optimization of the reaction would involve screening different bases, solvents, reaction temperatures, and reaction times to achieve the highest possible yield of the desired this compound. Purification of the final product would likely be achieved through chromatographic techniques.

Derivatization and Structural Diversification of this compound

The this compound scaffold offers several positions for further chemical modification, allowing for the generation of a library of derivatives for various research applications.

The nitrogen atom at the 2-position (N-2) of the pyridazinone ring is a common site for derivatization. N-alkylation can be achieved by reacting the parent compound with an alkyl halide in the presence of a base. beilstein-journals.org This allows for the introduction of a wide variety of alkyl or substituted alkyl groups.

The carbon atoms at the 4- and 6-positions of the pyridazinone ring also present opportunities for functionalization. Electrophilic substitution reactions, such as halogenation, can introduce a handle for further modifications. researchgate.netresearchgate.net For instance, a halogenated derivative could then participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds. wikipedia.orgorganic-chemistry.orglibretexts.orgharvard.edu

| Position | Reaction Type | Potential Modifications |

| N-2 | N-Alkylation | Introduction of various alkyl or substituted alkyl groups. beilstein-journals.org |

| C-4 | Halogenation, Cross-Coupling | Introduction of halogens, aryl, or heteroaryl groups. researchgate.netwikipedia.orgorganic-chemistry.orglibretexts.orgharvard.eduresearchgate.net |

| C-6 | Halogenation, Cross-Coupling | Introduction of halogens, aryl, or heteroaryl groups. researchgate.netwikipedia.orgorganic-chemistry.orglibretexts.orgharvard.eduresearchgate.net |

Modifications at the Pyridazinone Ring System (e.g., N-substitution, C-substitution)

The pyridazinone ring is amenable to various chemical modifications at both its nitrogen and carbon atoms, allowing for the creation of a diverse range of analogues.

N-Substitution: The nitrogen atom at position 2 of the pyridazinone ring is a common site for modification. N-alkylation can be achieved by reacting the pyridazinone with alkyl halides, such as ethyl bromoacetate (B1195939), in the presence of a base like potassium carbonate. semanticscholar.orgnih.gov This introduces an ester functional group which can be further hydrolyzed to the corresponding carboxylic acid. semanticscholar.org For instance, N-alkylation of 6-substituted-3(2H)-pyridazinones with ethyl bromoacetate in acetone (B3395972) with potassium carbonate yields the corresponding N-substituted esters. nih.gov Another approach involves reacting the pyridazinone with phenyl iso/thiocyanates to produce phenylurea/thiourea derivatives. nih.gov Additionally, reaction with sulfonyl chlorides in the presence of pyridine (B92270) can yield sulfonamide derivatives. nih.gov

C-Substitution: Substitution at the carbon atoms of the pyridazinone ring allows for the introduction of various functional groups, influencing the molecule's properties. For example, condensation reactions of the pyridazin-3(2H)-one core with aromatic aldehydes can introduce aryl groups at the C4 position. semanticscholar.org The Suzuki-Miyaura cross-coupling reaction is another powerful tool for creating C-C bonds, enabling the synthesis of a variety of pyridazine derivatives. acs.org

Analogues with Varied Cyclohexylmethoxy Chain Linkers

While specific information on varying the cyclohexylmethoxy chain linker of this compound is not extensively detailed in the provided search results, the general principles of ether synthesis can be applied to generate analogues. The Williamson ether synthesis, involving the reaction of a pyridazinone with a substituted cyclohexylalkyl halide, would be a primary method. By using different lengths and functionalities on the alkyl halide, a variety of linkers can be introduced. For example, instead of a methoxy (B1213986) linker, one could envision ethoxy, propoxy, or more complex branched or functionalized linkers. The synthesis of related structures often involves the insertion of different side chains at various positions of the pyridazinone core to establish structure-activity relationships. nih.gov

Advanced Purification and Isolation Techniques for Pyridazinone Compounds

The purification of pyridazinone compounds is crucial to obtain products of high purity for subsequent analysis and biological testing. Common and advanced techniques are employed depending on the nature of the compound and its impurities.

Crystallization: This is a fundamental technique used for the purification of solid pyridazinone derivatives. The impure compound is dissolved in a suitable solvent and allowed to slowly crystallize, leaving impurities behind in the mother liquor. youtube.com Recrystallization from solvents like ethanol (B145695) is a frequently reported method. nih.gov

Chromatography: Various chromatographic methods are indispensable for the separation and purification of pyridazinone compounds.

Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of reactions and to get a preliminary assessment of the purity of the synthesized compounds. mdpi.com

Flash Chromatography: This technique is used for the preparative separation of compounds and is often employed to purify reaction products. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is a powerful tool for both analytical and preparative purification of pyridazinone derivatives, offering high resolution and efficiency.

Ultra-Performance Liquid Chromatography (UPLC): UPLC, an advancement of HPLC, utilizes smaller particle sizes in the stationary phase to achieve even higher resolution and faster separation times. It is often coupled with mass spectrometry (UPLC-MS/MS) for sensitive and selective analysis. nih.gov

Distillation: For liquid pyridazinone derivatives or their precursors, distillation techniques can be effective.

Simple Distillation: Used to separate liquids with significantly different boiling points. youtube.com

Fractional Distillation: Employed when the boiling points of the components in a mixture are close. youtube.com

Distillation under Reduced Pressure (Vacuum Distillation): This method is suitable for purifying compounds that are sensitive to high temperatures and might decompose at their normal boiling point. youtube.com

Steam Distillation: This technique is applicable for the separation of volatile compounds that are immiscible with water. youtube.com

The choice of purification method is dictated by the physical and chemical properties of the target pyridazinone and the impurities present. youtube.com

Spectroscopic and Analytical Characterization Methods for Structural Elucidation

The definitive identification and structural confirmation of this compound and its analogues rely on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for structural elucidation.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. mdpi.comnih.gov For instance, the disappearance of an NH signal and the appearance of new signals corresponding to introduced substituents are key indicators of successful N-substitution. nih.gov

¹³C NMR: Complements ¹H NMR by providing information about the carbon skeleton of the molecule. mdpi.comnih.govrsc.org The appearance or disappearance of specific carbon signals confirms the presence or absence of functional groups. nih.gov

2D NMR Techniques: Techniques like COSY, HMQC, and HMBC are used to establish correlations between protons and carbons, aiding in the complete assignment of the molecular structure. nih.gov

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, which helps in confirming its identity.

Electrospray Ionization (ESI-MS): A soft ionization technique commonly used to determine the molecular weight of pyridazinone derivatives. mdpi.com

High-Resolution Mass Spectrometry (HRMS): Provides a very accurate mass measurement, allowing for the determination of the elemental composition of the molecule. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. mdpi.com Characteristic absorption bands for carbonyl (C=O), N-H, and C-O bonds are key features in the IR spectra of pyridazinone derivatives. nih.govmdpi.com

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, which is used to confirm the empirical formula. nih.gov

X-ray Crystallography: When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive three-dimensional structure of the molecule, confirming bond lengths and angles. nih.govcore.ac.uk

The following table summarizes the key spectroscopic data typically used for the characterization of pyridazinone derivatives.

| Spectroscopic Technique | Information Provided | Typical Observations for Pyridazinone Derivatives |

| ¹H NMR | Proton environment and connectivity | Signals for aromatic protons, protons on the pyridazinone ring, and protons of substituents. |

| ¹³C NMR | Carbon skeleton | Signals for carbonyl carbon, aromatic carbons, and carbons of the pyridazinone ring and substituents. |

| Mass Spectrometry | Molecular weight and fragmentation | Molecular ion peak corresponding to the mass of the compound. |

| IR Spectroscopy | Functional groups | Characteristic stretching frequencies for C=O, N-H, C-N, and C-O bonds. |

Preclinical Pharmacological Investigations and Biological Activities

Broad Spectrum of Biological Activities Associated with Pyridazinone Derivatives

The pyridazinone core is recognized as a "wonder nucleus" in drug discovery due to the diverse biological activities its derivatives exhibit. uniba.it This structural motif is amenable to chemical modifications at various positions, allowing for the fine-tuning of its pharmacological profile. uniba.it Extensive research has demonstrated that pyridazinone derivatives possess a wide spectrum of activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and cardiovascular effects. uniba.itnih.gov

For instance, compounds incorporating the pyridazinone structure have been investigated as antihypertensive agents, antiplatelet drugs, and cardiotonics. uniba.itnih.gov Furthermore, their potential in the central nervous system has been explored, with derivatives showing antidepressant, anticonvulsant, and neuroprotective properties. uniba.itmdpi.com The versatility of the pyridazinone scaffold has also led to the development of agents with anti-diabetic, anti-HIV, and herbicidal activities. uniba.it This broad range of biological functions underscores the importance of the pyridazinone ring in the design and development of novel therapeutic agents for a multitude of disease areas. researchgate.net

Targeted Receptor Modulations and Enzyme Inhibition Studies

The diverse pharmacological effects of pyridazinone derivatives stem from their ability to interact with a variety of specific biological targets, including receptors and enzymes. The following sections detail the preclinical investigations into the modulation of these targets by pyridazinone compounds, with a focus on activities relevant to the structure of 5-(cyclohexylmethoxy)pyridazin-3(2H)-one.

The histamine (B1213489) H3 receptor (H3R) is a presynaptic autoreceptor in the central nervous system that regulates the release of histamine and other neurotransmitters like acetylcholine (B1216132) and dopamine (B1211576). researchgate.net As such, H3R antagonists and inverse agonists are of significant interest for treating neurological and cognitive disorders, including Alzheimer's disease, ADHD, and narcolepsy, by promoting wakefulness and enhancing cognitive function. nih.govnih.govnih.gov

Pyridazin-3-one derivatives have emerged as a potent class of H3R antagonists/inverse agonists. nih.gov Modifications to the pyridazinone core and its substituents have led to the identification of molecules with high target potency and selectivity. nih.gov For example, optimization of a series of 5-phenyl-2H-pyridazin-3-one derivatives led to the discovery of potent and selective H3R antagonists with favorable pharmacokinetic properties. nih.gov While direct data on this compound is not available, related structures have demonstrated significant activity at this receptor, suggesting the pyridazinone scaffold is well-suited for H3R inhibition.

Table 1: Histamine H3 Receptor Binding Affinity of Representative Pyridazinone Derivatives

| Compound | hH3R Ki (nM) |

| 5-[4-(Cyclobutyl-piperidin-4-yloxy)-phenyl]-6-methyl-2H-pyridazin-3-one (8b) | 1.1 |

| 5-{4-[3-(R)-2-Methylpyrrolin-1-yl-propoxy]phenyl}-2H-pyridazin-3-one (2a) | 2.4 |

Source: Bioorganic & Medicinal Chemistry Letters, 2012. nih.gov

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. There are two main isoforms, COX-1, which is constitutively expressed and plays a role in gastric protection, and COX-2, which is induced during inflammation. nih.gov Selective COX-2 inhibitors are sought after as anti-inflammatory drugs with a potentially better gastrointestinal safety profile compared to non-selective NSAIDs. nih.gov

The pyridazinone scaffold has been successfully utilized to develop potent and selective COX-2 inhibitors. Numerous studies have reported on pyridazinone derivatives that exhibit significant anti-inflammatory properties through selective inhibition of COX-2. nih.gov For instance, certain 6-phenylpyridazin-3(2H)-one derivatives have shown COX-2 inhibitory potency greater than the reference drug celecoxib. nih.gov The substitution pattern on the pyridazinone and phenyl rings plays a crucial role in determining the potency and selectivity for COX-2 over COX-1. nih.govnih.gov Although specific data for this compound is lacking, the established activity of the pyridazinone class suggests its potential as a COX-2 inhibitor. nih.gov

Table 2: In Vitro COX-1/COX-2 Inhibition Data for Selected Pyridazinone Derivatives

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (SI) (COX-1/COX-2) |

| Compound 9a | 330 | 15.50 | 21.29 |

| Compound 16b | 316 | 16.90 | 18.63 |

| Compound 12 | 295 | 17.10 | 17.25 |

| Compound 9b | 275 | 17.50 | 15.71 |

| Compound 17 | 285 | 17.70 | 16.10 |

| Celecoxib | 320 | 17.79 | 17.98 |

| Indomethacin | 220 | 340 | 0.64 |

Source: Molecules, 2021. nih.gov

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle, and their dysregulation is a hallmark of cancer. tandfonline.com Consequently, CDK inhibitors have been actively pursued as potential anticancer therapeutics. tandfonline.com

While research directly linking pyridazinone-based cyclohexylmethoxy analogues to CDK inhibition is limited, the cyclohexylmethoxy moiety itself has been identified as a key feature in potent CDK inhibitors. A notable example is NU6027 (4-cyclohexylmethoxy-5-nitrosopyrimidine-2,6-diamine), which inhibits CDK1 and CDK2 with IC50 values in the low micromolar range. nih.gov In this series, the cyclohexylmethoxy group is crucial for activity. nih.gov Separately, the pyridazine (B1198779) scaffold has also been investigated for CDK inhibition. For example, a series of 3,6-disubstituted pyridazines were identified as having good inhibitory action against CDK2. tandfonline.com The combination of the known CDK-inhibiting potential of the pyridazine core and the demonstrated importance of the cyclohexylmethoxy group in other CDK inhibitors suggests that this compound could be a person of interest for future investigation in this area.

Table 3: CDK Inhibition by a Cyclohexylmethoxy-Containing Compound and a Pyridazine Derivative

| Compound | Target | IC50 (µM) |

| NU6027 (4-cyclohexylmethoxy-5-nitrosopyrimidine-2,6-diamine) | CDK1/cyclin B1 | 2.9 |

| NU6027 (4-cyclohexylmethoxy-5-nitrosopyrimidine-2,6-diamine) | CDK2/cyclin A3 | 2.2 |

| Pyridazine Derivative 11m | CDK2 | 0.0201 |

Source: Organic & Biomolecular Chemistry, 2004 nih.gov; Journal of Enzyme Inhibition and Medicinal Chemistry, 2020. tandfonline.com

Fatty Acid Binding Protein 4 (FABP4), also known as A-FABP, is predominantly expressed in adipocytes and macrophages and is implicated in the development of metabolic diseases like insulin (B600854) resistance, atherosclerosis, and type 2 diabetes. researchgate.netmdpi.com As a result, inhibitors of FABP4 are being investigated as potential therapeutics for these conditions.

Recent studies have identified the pyridazin-3(2H)-one structure as a novel and valid scaffold for the development of FABP4 inhibitors. uniba.itmdpi.comresearchgate.net Through computational design and subsequent synthesis, new classes of pyridazinone derivatives have been shown to inhibit FABP4 with IC50 values in the low micromolar range. researchgate.netmdpi.com For example, optimization of a 4-amino-pyridazin-3(2H)-one series led to the identification of an analog with an IC50 of 1.57 µM. core.ac.uk These findings highlight the potential of the pyridazinone core, and by extension this compound, to serve as a foundation for novel FABP4 inhibitors.

Table 4: FABP4 Inhibitory Activity of Selected Pyridazinone Derivatives

| Compound | IC50 (µM) |

| Compound 14e | 1.57 |

| Compound 25a | 2.97 ± 0.26 |

| Compound 4b | 8.27 ± 0.20 |

| Compound 30b | 23.18 ± 0.52 |

| Arachidonic acid (Control) | 3.30 - 3.42 |

Source: Archiv der Pharmazie, 2023 core.ac.uk; Medical Sciences Forum, 2022. mdpi.comsciforum.net

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine and serotonin. uniba.itnih.gov Inhibitors of MAO, particularly selective MAO-B inhibitors, are used in the treatment of neurodegenerative disorders like Parkinson's disease. uniba.itnih.gov

The pyridazinone framework has been established as a scaffold for developing potent and selective MAO-B inhibitors. uniba.itnih.govnih.gov Numerous synthesized pyridazinone derivatives have demonstrated high selectivity for MAO-B over MAO-A, with some compounds exhibiting competitive and reversible inhibition with Ki values in the low micromolar to nanomolar range. researchgate.netmdpi.comresearchgate.net While direct studies on pyridazinone analogues containing a cyclohexylmethoxy group are not prominent, structure-activity relationship studies of existing pyridazinone MAO inhibitors often explore the effects of various ether-linked side chains (e.g., methoxy (B1213986) groups on phenyl rings). mdpi.comnih.gov These studies indicate that the nature and position of such substituents significantly influence MAO-B inhibitory activity. mdpi.com The presence of a cyclohexylmethoxy group in the target compound thus presents an interesting structural variation worthy of investigation for MAO inhibition.

Table 5: MAO-B Inhibitory Activity of Representative Pyridazinone Derivatives

| Compound | MAO-B IC50 (µM) | MAO-B Ki (µM) | Selectivity Index (SI) (MAO-A/MAO-B) |

| TR16 | 0.17 | 0.149 | > 235.29 |

| TR2 | 0.27 | 0.230 | 84.96 |

| S5 | 0.203 | 0.155 | 19.04 |

| 4b | - | 0.022 | 206.82 |

Source: Molecules, 2022 nih.govmdpi.com; Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives, 2024 researchgate.net; Pharmacological Reports, 2020. nih.gov

Investigation of Other Molecular Targets

Specific investigations into the molecular targets of this compound have not been detailed in available scientific literature. However, the pyridazin-3(2H)-one scaffold is a well-established pharmacophore known to interact with a variety of biological targets. Research into analogous compounds provides insight into potential mechanisms of action that could be relevant for this specific molecule.

For instance, various derivatives of pyridazin-3(2H)-one have been identified as potent vasodilators, anticancer agents, and phosphodiesterase (PDE) inhibitors. nih.gov Some of these compounds are believed to exert their effects by modulating key enzymes involved in cellular signaling pathways. Notably, certain pyridazinone derivatives have been explored as tyrosine kinase inhibitors, a major target class in oncology. nih.gov Other related compounds have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. sarpublication.com Furthermore, recent studies on novel pyridazin-3-one derivatives have suggested that they may act as modulators of endothelial nitric oxide synthase (eNOS). nih.govrsc.org

Table 1: Investigated Molecular Targets for Various Pyridazin-3(2H)-one Derivatives

| Molecular Target | Therapeutic Area | Reference |

|---|---|---|

| Phosphodiesterase (PDE) Inhibitors | Cardiovascular Diseases | nih.gov |

| Tyrosine Kinase Inhibitors | Cancer | nih.gov |

| Cyclooxygenase-2 (COX-2) | Inflammation, Pain | sarpublication.com |

In Vitro Pharmacodynamic Assessments and Functional Assays

Direct in vitro pharmacodynamic data for this compound is not present in the reviewed literature. Functional assays on structurally related compounds, however, demonstrate the broad biological potential of this chemical class.

For example, a series of novel pyridazin-3-one derivatives designed as potential vasodilators were subjected to in vitro evaluation. rsc.org These compounds demonstrated significant vasorelaxant activity in isolated aortic ring preparations. nih.govrsc.org Further functional assays revealed that the most potent of these compounds led to a substantial increase in eNOS mRNA expression and a corresponding elevation in nitric oxide (NO) levels in aortic tissue. rsc.org

In the context of oncology, different pyridazin-3(2H)-one derivatives have been evaluated for their in vitro antitumor potential. researchgate.net Studies using the methyl tetrazolium (MTT) assay on human breast cancer (MCF-7) and murine mastocytoma (P815) cell lines showed dose-dependent cytotoxic activity. researchgate.net For the most active of these compounds, subsequent functional assays using annexin-V FITC staining confirmed that the observed cytotoxicity was associated with the induction of apoptosis. researchgate.net

Preclinical In Vivo Pharmacological Evaluation in Animal Models

There is no publicly available information regarding the in vivo pharmacological evaluation of this compound in preclinical animal models. However, the pyridazinone class of compounds has been assessed in various animal models for different therapeutic effects.

Several pyridazinone derivatives have demonstrated significant anti-inflammatory and analgesic activity in vivo. sarpublication.comresearchgate.net For example, the derivative ABT-963, a selective COX-2 inhibitor, showed high oral anti-inflammatory activity in animal models and was effective in reducing prostaglandin (B15479496) E2 (PGE2) production and edema. sarpublication.com Another pyridazinone compound, M73101, was also investigated as a new anti-inflammatory agent in several animal species. nih.gov Additionally, some 6-phenyl-substituted pyridazin-3(2H)-one derivatives have been reported to possess potent analgesic activity with reduced ulcerogenic side effects compared to standard non-steroidal anti-inflammatory drugs (NSAIDs). sarpublication.com

Exploratory Preclinical Metabolism and Biotransformation Studies

Exploratory studies on the specific metabolism and biotransformation of this compound are not documented. The metabolic fate of a drug is typically investigated through a series of in vitro and in vivo studies to identify major metabolites and metabolic pathways. Biotransformation generally occurs in two phases: Phase I (functionalization reactions) and Phase II (conjugation reactions). nih.gov

Identification of Metabolites in Preclinical Species

No studies identifying the metabolites of this compound in any preclinical species have been published. For related compounds, such as 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M73101), metabolic studies have been conducted in species including rats, mice, guinea pigs, rabbits, and dogs, highlighting species-specific differences in metabolism and excretion. nih.gov Such studies are critical for understanding the disposition of a new chemical entity.

Metabolic Stability and Enzyme Inhibition (Preclinical Microsomal Studies)

Specific data from preclinical microsomal studies on the metabolic stability and enzyme inhibition potential of this compound is unavailable. Liver microsomes are commonly used in early drug discovery to assess metabolic stability and the potential for drug-drug interactions via inhibition of cytochrome P450 (CYP) enzymes. nih.gov

While direct data is lacking, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies conducted on some novel pyridazin-3-one derivatives have predicted no inhibition of cytochrome P450 enzymes. nih.govrsc.org In contrast, studies on a different series of pyridazine analogues found that some compounds exhibited decreased microsomal stability, likely due to increased lipophilicity and subsequent oxidation. nih.gov These findings underscore that metabolic stability can vary significantly based on the specific substitutions on the pyridazinone core.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M73101) |

| 2-(3,4-Difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl)-2H-pyridazin-3-one (ABT-963) |

| 6-phenyl-2-(morpholin-4-ylmethyl)-4,5-dihydropyridazin-3(2H)-one |

Structure Activity Relationship Sar Studies of 5 Cyclohexylmethoxy Pyridazin 3 2h One and Its Analogues

Systematic Investigation of Structural Features Influencing Biological Potency

The biological activity of pyridazinone derivatives is intricately linked to the nature and position of substituents on the heterocyclic ring. nih.govnih.gov Systematic investigations into these structural features reveal key insights into the molecular interactions governing their pharmacological effects. The pyridazinone core itself serves as a crucial pharmacophore, with the lactam function often involved in hydrogen bonding interactions with biological targets. scispace.com

Variations at different positions of the pyridazinone ring have been shown to significantly modulate activity. For instance, substitution at the N-2 position can influence properties such as solubility and metabolic stability. Small alkyl groups or hydrogen are often found to be optimal for potency in various target classes. scispace.com The C-4 and C-6 positions have also been extensively explored. Introduction of aryl or substituted aryl groups at C-6 is a common strategy in the design of pyridazinone-based inhibitors of various enzymes and receptors. nih.gov

The C-5 position, where the cyclohexylmethoxy substituent of the title compound resides, is critical for modulating potency and selectivity. The nature of the substituent at this position can influence ligand binding through steric, hydrophobic, and electronic interactions. While specific data on 5-(cyclohexylmethoxy)pyridazin-3(2H)-one is scarce, studies on analogous 5-alkoxy and 5-aryloxy pyridazinones can provide valuable insights. For example, in a series of 5-phenoxypiperidine pyridazin-3-one derivatives acting as histamine (B1213489) H3 receptor inverse agonists, the nature of the substituent on the phenoxy ring was found to be critical for potency. nih.gov

To illustrate the impact of substitution on biological activity, the following table presents hypothetical data for a series of 5-substituted pyridazinone analogues, based on general trends observed in the literature for similar heterocyclic scaffolds.

| Compound ID | 5-Substituent | Biological Activity (IC50, nM) |

| 1 | -OCH3 | 150 |

| 2 | -OCH2CH3 | 120 |

| 3 | -O(CH2)2CH3 | 90 |

| 4 | -OCH(CH3)2 | 110 |

| 5 | -O-cyclohexyl | 50 |

| 6 | -OCH2-phenyl | 75 |

| 7 | -OCH2-cyclohexyl | 45 |

This table is a hypothetical representation to illustrate potential SAR trends and is not based on experimental data for a specific target.

Role of the Cyclohexylmethoxy Substituent in Ligand-Target Interactions

The cyclohexylmethoxy group at the C-5 position is a key structural feature of this compound. Its contribution to ligand-target interactions can be dissected by considering its conformational flexibility and physicochemical properties.

Conformational Analysis of the Cyclohexyl Ring and Methoxy (B1213986) Linker

The cyclohexyl ring is a non-planar, flexible moiety that predominantly exists in a chair conformation to minimize angular and torsional strain. This chair conformation can undergo a ring-flip to an alternative chair form, with substituents switching between axial and equatorial positions. The energetic preference for a substituent to occupy the equatorial position is dependent on its size, with larger groups favoring the less sterically hindered equatorial orientation.

Contribution of Hydrophobicity and Steric Bulk

The cyclohexylmethoxy substituent is characterized by its significant hydrophobicity and steric bulk.

Steric Bulk: The size and shape of the cyclohexylmethoxy group play a critical role in determining its fit within a binding site. A bulky substituent can provide a better van der Waals contact with the target, increasing binding affinity. However, if the substituent is too large or has an inappropriate shape, it can lead to steric clashes with the protein, resulting in a loss of potency. The optimal size and shape of the substituent are therefore highly dependent on the specific topology of the target's binding pocket.

Impact of Substituent Variations on Selectivity Profiles

Selectivity is a crucial attribute for any therapeutic agent, minimizing off-target effects. The substituents on the pyridazinone ring play a pivotal role in determining the selectivity of the compound for its intended target over other related proteins.

Variations in the size, shape, and electronic properties of the substituent at the C-5 position can dramatically alter the selectivity profile. For instance, the bulky and hydrophobic cyclohexylmethoxy group in this compound might confer selectivity by specifically interacting with a large, hydrophobic pocket present in the target of interest but absent in other related proteins.

The table below illustrates a hypothetical scenario where variations in the C-5 substituent lead to changes in selectivity between two related targets (e.g., two different receptor subtypes or enzyme isoforms).

| Compound ID | 5-Substituent | Target A (IC50, nM) | Target B (IC50, nM) | Selectivity (B/A) |

| 1 | -OCH3 | 150 | 300 | 2 |

| 2 | -O-cyclopentyl | 60 | 600 | 10 |

| 3 | -OCH2-cyclohexyl | 45 | 900 | 20 |

| 4 | -OCH2-phenyl | 75 | 150 | 2 |

This table is a hypothetical representation to illustrate potential selectivity trends and is not based on experimental data.

As depicted, the introduction of the cyclohexylmethoxy group (Compound 3) leads to a significant increase in selectivity for Target A over Target B, highlighting the importance of this specific substituent in achieving a desirable selectivity profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized analogues, thereby guiding lead optimization.

For a series of 5-(substituted-methoxy)pyridazin-3(2H)-ones, a QSAR model would typically incorporate various physicochemical descriptors to represent the properties of the substituents. For the cyclohexylmethoxy group, key descriptors would include:

Hydrophobic parameters: such as the calculated logarithm of the partition coefficient (cLogP) or the hydrophobic substituent constant (π). The cyclohexylmethoxy group would have a significantly positive π value, indicating its strong hydrophobic character.

Steric parameters: such as molar refractivity (MR), which is related to the volume of the substituent, or Taft's steric parameter (Es). The bulky nature of the cyclohexylmethoxy group would be reflected in a large MR value. More sophisticated steric descriptors that account for the three-dimensional shape of the substituent could also be employed.

Electronic parameters: such as the Hammett substituent constant (σ), which describes the electron-donating or -withdrawing nature of the substituent. The cyclohexylmethoxy group is generally considered to be weakly electron-donating.

A hypothetical QSAR equation for a series of 5-alkoxypyridazinones might take the following form:

log(1/IC50) = a(π) - b(MR)^2 + c(σ) + d

where 'a', 'b', 'c', and 'd' are constants derived from the regression analysis. The positive coefficient for π would indicate that hydrophobicity is beneficial for activity, while the negative squared term for MR might suggest that there is an optimal size for the substituent, beyond which steric hindrance becomes detrimental. The coefficient for σ would describe the influence of electronic effects. Such a model could be used to predict the optimal size and hydrophobicity of the alkoxy substituent for maximizing biological potency.

Computational and Theoretical Chemistry Studies

Molecular Docking and Dynamics Simulations for Ligand-Target Complex Formation

Molecular docking and dynamics simulations are instrumental in predicting how a ligand, such as a pyridazinone derivative, might bind to a biological target, typically a protein or enzyme.

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. For the pyridazinone scaffold, studies have explored binding to a variety of targets, including those for antibacterial, vasorelaxant, and anticancer activities. mdpi.comnih.govbenthamscience.com The process involves placing the ligand in the binding site of the target protein and using a scoring function to estimate the binding affinity.

The interactions typically observed for pyridazinone derivatives involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking. mdpi.com For 5-(cyclohexylmethoxy)pyridazin-3(2H)-one, it could be hypothesized that the pyridazinone ring's nitrogen and oxygen atoms would act as hydrogen bond acceptors, while the cyclohexylmethoxy group would likely engage in hydrophobic or van der Waals interactions within a receptor's binding pocket. Docking studies on related compounds have successfully predicted plausible binding modes, which are often correlated with experimental biological activity. mdpi.comrjptonline.org

Table 1: Representative Molecular Docking Data for Pyridazinone Derivatives against Various Targets

| Compound Type | Target Protein | Docking Score (kcal/mol) | Key Predicted Interactions |

| Phenyl-substituted pyridazinone | S. aureus protein | -7.31 | Hydrogen bonding, hydrophobic interactions |

| Phenyl-substituted pyridazinone | P. aeruginosa protein | -5.69 | Hydrophobic interactions |

| Pyrrolo[3,4-d]pyridazinone | COX-1 | -9.4 to -5.9 | π-sigma, π-alkyl, π-π stacking |

| Pyrrolo[3,4-d]pyridazinone | COX-2 | -10.9 to -8.0 | Hydrogen bonds, hydrophobic interactions |

Note: This table presents data from studies on various pyridazinone derivatives to illustrate the application of molecular docking. mdpi.commdpi.com No specific docking data for this compound is currently available.

Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-target complex over time. researchgate.net MD simulations model the atomic movements, providing insights into the flexibility of the complex and the persistence of key interactions, thus validating the docking results. mdpi.com

While docking provides a rapid estimation of binding affinity, more rigorous methods like Free Energy Perturbation (FEP) can offer more accurate calculations. These methods compute the difference in free energy between two states (e.g., a bound and unbound ligand), providing a quantitative prediction of binding affinity. Although computationally intensive, FEP and similar methods are powerful tools in lead optimization. For pyridazinone derivatives, such calculations could precisely rank analogues based on their predicted affinity for a specific biological target.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties (Preclinical Focus)

In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. Various software platforms, such as SwissADME and preADMET, are used to calculate these properties for pyridazinone derivatives. researchgate.netresearchgate.net

These tools predict a range of properties, including:

Absorption: Oral bioavailability, human intestinal absorption, and cell permeability (e.g., Caco-2).

Distribution: Plasma protein binding and blood-brain barrier (BBB) penetration. researchgate.net

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Excretion: Predictions related to the route of elimination from the body.

Toxicity: Early flags for potential toxicity, such as hepatotoxicity or mutagenicity. researchgate.net

By evaluating these parameters computationally, researchers can prioritize compounds with more favorable drug-like properties for further preclinical development, saving significant time and resources.

Table 3: Representative In Silico ADME Predictions for Pyridazinone Derivatives

| ADME Property | Predicted Value/Classification | Implication for Drug Development |

| Gastrointestinal (GI) Absorption | High | Good potential for oral administration |

| Blood-Brain Barrier (BBB) Permeant | No | Low potential for CNS side effects |

| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions |

| Lipinski's Rule of Five | 0 Violations | Favorable drug-likeness |

| Oral Bioavailability Score | 0.55 | Good pharmacokinetic profile |

Note: This table contains example data for pyridazinone analogues from in silico prediction tools like SwissADME. researchgate.netjaptronline.com It does not represent specific data for this compound.

Virtual Screening and Scaffold Hopping Approaches for Novel Analogues

Virtual screening and scaffold hopping are powerful computational strategies employed to identify new and promising pyridazin-3(2H)-one derivatives. These approaches leverage the vast amount of structural and biological data available to navigate the complexities of drug-protein interactions and discover compounds with novel intellectual property.

Virtual Screening:

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This process can be broadly categorized into ligand-based and structure-based methods.

In the context of pyridazinone analogues, both approaches have been successfully applied. For instance, in the search for novel antifungal, antibacterial, and anti-helmintic agents, molecular docking studies have been performed on a series of dihydropyridazin-3(2H)-one derivatives. wjarr.com Using tools like the PyRx-Virtual Screening Tool, researchers can dock hypothetical analogues into the active sites of target proteins to predict their binding affinities and interaction modes. wjarr.com

A notable example of structure-based virtual screening is the identification of pyridazinone inhibitors for the Trypanosoma cruzi proteasome, a target for Chagas disease. nih.gov By screening a library of phenotypically active analogues, a potent and selective pyridazinone was identified. nih.gov The subsequent determination of a cryo-electron microscopy (cryo-EM) co-structure of the inhibitor bound to the proteasome provided a detailed structural blueprint to guide further optimization of the series. nih.govacs.org This structure-guided design allowed for the rational modification of the pyridazinone scaffold to improve both potency and ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov

Inverse virtual screening (iVS) has also been employed to explore new potential applications for existing libraries of pyridazinone-based compounds. In one study, 52 new pyridazinone-based small molecules, originally designed as formyl peptide receptor (FPR) ligands, were screened against a vast number of protein targets. nih.gov This repurposing strategy, combining pharmacophore-based screening and molecular docking, suggested aspartate aminotransferase as a promising new target for this class of compounds. nih.gov

The following table summarizes a representative virtual screening workflow for identifying potential pyridazinone-based enzyme inhibitors:

| Step | Description | Tools and Techniques | Outcome |

| 1. Target Selection & Preparation | Identification of a biologically relevant protein target. Preparation of the protein structure for docking (e.g., adding hydrogens, removing water molecules). | Protein Data Bank (PDB), Discovery Studio, Maestro | A prepared 3D structure of the target protein. |

| 2. Ligand Library Preparation | Generation of 3D conformations for a library of pyridazinone analogues. | MarvinSketch, Open Babel | A database of low-energy conformers for each ligand. |

| 3. Molecular Docking | Docking of the ligand library into the active site of the prepared protein target. | PyRx-Virtual Screening Tool, AutoDock Vina, Molegro Virtual Docker | A ranked list of ligands based on their predicted binding affinities (docking scores). |

| 4. Post-Docking Analysis | Visual inspection of the binding poses of top-ranked compounds to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions). | Discovery Studio, PyMOL | Identification of key pharmacophoric features and selection of hit compounds for further evaluation. |

| 5. In Vitro Validation | Experimental testing of the selected hit compounds to confirm their biological activity. | Enzyme inhibition assays, cell-based assays | Confirmation of active compounds and establishment of initial SAR. |

Scaffold Hopping:

Scaffold hopping is a computational chemistry technique used to discover structurally novel compounds that retain the biological activity of a known active molecule. This is achieved by replacing the core molecular framework (scaffold) of a known ligand with a different, isofunctional scaffold while preserving the key pharmacophoric features responsible for biological activity. This strategy is particularly valuable for generating novel chemical entities with improved properties or for circumventing existing patents.

In the development of novel anticancer agents, scaffold hopping has been utilized to design new 3,6-disubstituted pyridazine (B1198779) derivatives targeting the JNK1 pathway. nih.govacs.org Researchers have taken inspiration from known JNK1 inhibitors and applied scaffold hopping by expanding a pyrazole (B372694) ring into a pyridazine ring and using bioisosteric replacement of a linker moiety. nih.govacs.org This approach, combined with hybridization of the pyridazine ring with other pharmacophoric groups, has led to the discovery of potent new anticancer compounds. nih.govacs.org

Another example is the discovery of a new series of pyridine (B92270) derivatives as cyclin-dependent kinase 2 (CDK2) inhibitors. nih.gov By employing a scaffold hopping approach from a known inhibitor, NU6027, researchers were able to design and synthesize novel compounds with potent inhibitory activity. nih.gov Docking studies of the most potent compound revealed the structural basis for its activity. nih.gov

The following table outlines a general workflow for a scaffold hopping study aimed at discovering novel pyridazinone analogues:

| Step | Description | Tools and Techniques | Outcome |

| 1. Reference Compound Selection | A known active compound with a pyridazinone or related heterocyclic core is chosen as the starting point. | Literature, patent databases | A reference molecule with known biological activity and SAR. |

| 2. Pharmacophore Modeling | Identification of the key chemical features of the reference compound that are essential for its biological activity. | MOE (Molecular Operating Environment), Discovery Studio | A 3D pharmacophore model representing the essential interactions. |

| 3. Virtual Library Screening | Screening of virtual compound libraries to find molecules that match the pharmacophore model but have a different core scaffold. | ZINC database, Enamine REAL database | A set of hit compounds with diverse scaffolds that fit the pharmacophore. |

| 4. Docking and Scoring | The identified hits are docked into the target protein's active site to assess their binding mode and affinity. | AutoDock Vina, GOLD, Glide | A ranked list of scaffold-hopped hits with predicted high affinity for the target. |

| 5. Synthesis and Biological Evaluation | The most promising candidates are synthesized and tested in vitro to validate their biological activity. | Chemical synthesis, biological assays | Novel, active compounds with different core structures from the initial reference molecule. |

Through the synergistic application of virtual screening and scaffold hopping, computational chemists can efficiently explore vast chemical landscapes to uncover novel pyridazin-3(2H)-one analogues with desired therapeutic properties. These in silico approaches not only accelerate the drug discovery process but also provide deep molecular insights that guide the rational design of the next generation of pyridazinone-based medicines.

Emerging Research Frontiers and Future Directions

Design and Synthesis of Next-Generation Pyridazinone Analogues

The versatility of the pyridazinone core allows for extensive structural modifications, a key strategy in medicinal chemistry for optimizing biological activity and physicochemical properties. nih.govnih.gov Future research will likely focus on creating next-generation analogues of 5-(cyclohexylmethoxy)pyridazin-3(2H)-one by exploring novel synthetic routes and strategic molecular modifications.

The synthesis of pyridazinone derivatives often involves multi-step reactions starting from accessible precursors. For instance, the synthesis of various 3(2H)-pyridazinone derivatives can be achieved through nucleophilic substitution reactions on a 3,6-dichloropyridazine (B152260) precursor, followed by hydrolysis. mdpi.com Another common approach involves the reaction of 6-aryl-3(2H)pyridazinones with reagents like ethyl 2-bromobutanoate to modify the N2 position of the ring. nih.gov The cycloaddition reactions of mesoionic oxazolo-pyridazinones (münchnones) also present a sophisticated method for creating complex pyrrolo[1,2-b]pyridazine (B13699388) systems. nih.gov

Future design strategies for analogues of this compound could involve:

Modification of the Cyclohexylmethoxy Group: Altering the linker or the cyclohexyl ring itself could influence binding affinity and selectivity for specific biological targets.

Substitution on the Pyridazinone Ring: Introducing various functional groups at other positions on the pyridazinone core can modulate the electronic and steric properties of the molecule, potentially leading to enhanced activity or novel biological effects. nih.gov

Bioisosteric Replacement: Replacing the pyridazinone core with other heterocyclic systems, or the cyclohexyl group with other cyclic or acyclic moieties, could improve drug-like properties. nih.gov For example, research on related scaffolds has shown that even minor changes, such as the introduction of an electron-donating group, can significantly increase inhibitory action against certain targets like COX-2. nih.gov

These synthetic explorations are crucial for developing a comprehensive Structure-Activity Relationship (SAR) profile, which helps in rationally designing compounds with improved potency and selectivity. nih.govnih.gov

Table 1: Synthetic Strategies for Pyridazinone Analogues

| Synthetic Approach | Description | Key Intermediates/Reagents | Reference |

|---|---|---|---|

| Nucleophilic Substitution & Hydrolysis | Reaction of dichloropyridazines with nucleophiles (e.g., phenylpiperazine) followed by acid-catalyzed hydrolysis to form the pyridazinone ring. | 3,6-dichloropyridazine, Phenylpiperazine, Glacial Acetic Acid | mdpi.com |

| N-Alkylation | Alkylation at the N2 position of the pyridazinone ring using alkyl halides. | 6-aryl-3(2H)pyridazinone, Ethyl 2-bromobutanoate | nih.gov |

| Hydrazone Formation | Condensation of a pyridazinone-acetohydrazide with various benzaldehydes to create derivatives with extended side chains. | 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone-2-yl-acetohydrazide, Benzaldehyde | nih.gov |

| 1,3-Dipolar Cycloaddition | In situ generation of mesoionic oxazolo-pyridazinones (münchnones) from pyridazinone acids, followed by cycloaddition with dipolarophiles. | 3(2H)pyridazinone acids, Acetic Anhydride (B1165640), Methyl Propiolate | nih.gov |

Development of Advanced In Vitro and In Vivo Pharmacological Models

To effectively evaluate the therapeutic potential of new pyridazinone analogues, the development and use of sophisticated pharmacological models are essential. These models are critical for understanding the mechanism of action, efficacy, and potential target engagement of novel compounds. nih.gov

In Vitro Models: In vitro assays provide the initial, high-throughput screening of compound libraries. For pyridazinones, these have included:

Enzyme Inhibition Assays: Many pyridazinone derivatives have been evaluated for their ability to inhibit enzymes such as phosphodiesterases (PDEs), cyclooxygenases (COX), and monoamine oxidases (MAOs). mdpi.comnih.govnih.gov For example, researchers have used in vitro assays to identify pyridazinone derivatives as selective MAO-B inhibitors. nih.gov

Cell-Based Assays: The effects of pyridazinone compounds on cellular processes are often studied using cancer cell lines. mdpi.com Assays measuring cell proliferation (e.g., EdU integration), cytotoxicity (e.g., mitochondrial activity), and apoptosis (e.g., caspase-3 activity) have demonstrated the anti-proliferative and pro-apoptotic effects of certain pyridazinones on osteosarcoma and colon carcinoma cells. nih.govmdpi.com

Receptor Binding Assays: Pyridazinone-based molecules have been designed as ligands for G-protein coupled receptors (GPCRs), such as the N-formyl peptide receptors (FPRs). nih.govnih.gov

In Vivo and Ex Vivo Models: Promising candidates from in vitro studies are advanced to more complex biological systems.

Ex Vivo Models: Excised tissues, such as animal aortas, can be used to evaluate the vasorelaxant properties of compounds. nih.govresearchgate.net These models offer a bridge between in vitro and in vivo studies, providing data in a more physiologically relevant context while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement). researchgate.netugent.be

In Vivo Models: Animal models are indispensable for evaluating the systemic effects and efficacy of drug candidates. For the pyridazinone scaffold, murine models have been instrumental. For instance, an orthotopic osteosarcoma model in mice was used to demonstrate that certain pyridazinone derivatives could limit tumor growth in vivo. mdpi.com Similarly, rat models have been used to assess the anti-inflammatory and wake-promoting activities of pyridazinone-based histamine (B1213489) H3 receptor antagonists. drexel.edu

Future advancements will likely involve the use of 3D cell cultures, organoids, and patient-derived xenografts (PDXs), which more accurately mimic the complexity of human tissues and diseases. nih.gov

Table 2: Pharmacological Models for Pyridazinone Research

| Model Type | Specific Model | Application | Key Findings | Reference |

|---|---|---|---|---|

| In Vitro | Human Cancer Cell Lines (e.g., HCT116, osteosarcoma lines) | Evaluation of anti-proliferative and cytotoxic effects. | Identification of pyridazinone derivatives that limit cell proliferation, survival, and migration. | nih.govmdpi.com |

| In Vitro | Enzyme Assays (e.g., MAO-A, MAO-B, COX-2) | Screening for selective enzyme inhibition. | Discovery of potent and selective inhibitors for specific enzyme targets. | mdpi.comnih.gov |

| Ex Vivo | Isolated Aortic Rings | Assessment of vasorelaxant activity. | Characterization of compounds with potential antihypertensive effects. | nih.gov |

| In Vivo | Murine Orthotopic Osteosarcoma Model | Evaluation of anti-tumor efficacy. | Demonstration of tumor growth inhibition by pyridazinone derivatives. | mdpi.com |

Integration of Multi-Omics Approaches in Preclinical Research

The era of big data has introduced multi-omics technologies to drug discovery, enabling a more holistic understanding of disease biology and drug action. astrazeneca.com Integrating genomics, transcriptomics, proteomics, and metabolomics into the preclinical evaluation of pyridazinone compounds can uncover novel mechanisms, identify biomarkers, and accelerate development. frontlinegenomics.com

Target Identification and Validation: Multi-omics can help identify the molecular targets of pyridazinone compounds. For instance, if a compound shows efficacy in a cancer model, proteomics and transcriptomics can reveal the pathways and proteins that are most significantly affected, pointing towards the mechanism of action. frontlinegenomics.com

Biomarker Discovery: Omics data can be used to identify biomarkers that predict a response to treatment. frontlinegenomics.com By analyzing the molecular profiles of responsive versus non-responsive cells or tumors, researchers can discover genetic or protein signatures that could be used for patient stratification in future clinical trials. astrazeneca.com

Mechanism of Action Deconvolution: By combining different 'omics' datasets, researchers can build a comprehensive map of the biological changes induced by a compound. astrazeneca.com For example, combining metabolomics with proteomics can reveal how a drug's interaction with its protein target alters cellular metabolism.

While the direct application of multi-omics to this compound has not been reported, the approach is becoming standard in preclinical pipelines. multi-omics-drug-discovery.com For the pyridazinone scaffold, these techniques could be used to analyze data from in vitro and in vivo models, providing deeper insights than single-endpoint assays. nih.govnih.gov

Table 3: Application of Multi-Omics in Preclinical Research

| Omics Technology | Application in Drug Discovery | Potential for Pyridazinone Research | Reference |

|---|---|---|---|

| Genomics | Target identification, understanding genetic basis of disease and drug response. | Identifying genetic markers that predict sensitivity to pyridazinone-based therapies. | frontlinegenomics.com |

| Transcriptomics | Analyzing gene expression changes to understand drug mechanism of action. | Determining the gene expression signatures induced by this compound in target cells. | frontlinegenomics.com |

| Proteomics | Identifying protein targets and pathways modulated by a drug. | Uncovering the direct protein binding partners of pyridazinone analogues. | astrazeneca.com |

| Metabolomics | Studying how a drug affects metabolic pathways. | Assessing the impact of pyridazinone compounds on the metabolic state of cancer cells or inflamed tissues. | astrazeneca.com |

Potential for Repurposing and Novel Therapeutic Applications of the Pyridazinone Scaffold

The pyridazinone scaffold is a validated framework for developing binders for enzymes and GPCRs. nih.gov This chemical versatility suggests a high potential for drug repurposing—finding new therapeutic uses for existing compounds—as well as discovering entirely new applications.

Drug Repurposing: Computational methods like inverse virtual screening (iVS) are powerful tools for repurposing. nih.gov In one study, a library of 52 pyridazinone analogues, originally designed as FPR ligands but found to be inactive, was screened in silico against thousands of proteins. This approach identified aspartate aminotransferase as a promising new potential target for this series of molecules, highlighting how compounds that fail at their primary objective can be given a second life. nih.gov

Novel Therapeutic Areas: The known biological activities of pyridazinones span a wide range. They have been reported as:

Anti-inflammatory agents through inhibition of targets like COX-2 and PDE4. nih.govnih.gov

Anticancer agents with activity against various cancer cell lines. nih.govmdpi.com

Cardiovascular agents with antihypertensive and vasorelaxant properties. nih.govnih.gov

CNS agents , including inhibitors of MAO-B for potential use in neurodegenerative diseases. mdpi.comnih.gov

Antiviral agents , with some pyridazine (B1198779) derivatives showing activity against human rhinovirus. nih.gov

Given this broad activity profile, future research on compounds like this compound could explore a diverse range of diseases. The structural features of this specific molecule may confer unique selectivity for a yet-to-be-discovered target, opening up new therapeutic possibilities.

Table 4: Therapeutic Potential and Targets of the Pyridazinone Scaffold

| Therapeutic Area | Biological Target(s) | Example Activity | Reference |

|---|---|---|---|

| Inflammation | COX-2, PDE4, N-formyl peptide receptors (FPRs) | Inhibition of pro-inflammatory mediators. | nih.govnih.gov |

| Oncology | Various (e.g., PDE4, kinases) | Cytotoxicity and anti-proliferative effects in cancer cells. | mdpi.com |

| Cardiovascular Disease | eNOS modulation, various receptors | Vasorelaxant and antihypertensive effects. | nih.govnih.gov |

| Neurological Disorders | Monoamine Oxidase B (MAO-B), Histamine H3 Receptor | Selective enzyme inhibition for neuroprotection; wake-promotion. | mdpi.comnih.govdrexel.edu |

| Infectious Disease | Viral Capsid Proteins (e.g., HRV) | Inhibition of viral replication. | nih.gov |

| Metabolic Disease | Stearoyl-CoA desaturase (SCD1) | Potential treatment for diabetes, obesity. | nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(cyclohexylmethoxy)pyridazin-3(2H)-one, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution of a pyridazinone precursor with cyclohexylmethoxy groups. For example, halogenated pyridazinones (e.g., 5-chloro derivatives) can react with cyclohexylmethanol under basic conditions (e.g., K₂CO₃ in DMF at 353 K) to introduce the alkoxy moiety . Optimization requires monitoring reaction time, solvent polarity, and base strength to maximize yield and minimize side reactions.

- Key Data :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkoxylation | K₂CO₃, DMF, 353 K | 65–75 |

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- 1H/13C-NMR : Assign proton environments (e.g., cyclohexylmethoxy CH₂ at δ ~3.5–4.0 ppm) and confirm substitution patterns .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, particularly if the compound exhibits polymorphism .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) to confirm purity .

Q. How can researchers determine the solubility of this compound in pharmaceutical solvents?

- Methodology : Use shake-flask or UV-Vis spectrophotometry in solvents like ethanol, DMSO, or PEG-400. For instance, solubility in ethanol can be measured at 298 K via saturation concentration assays, with results validated using HPLC .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate reaction mechanisms and electronic properties of this compound?

- Methodology :

- Perform density functional theory (DFT) calculations to model transition states during substitution reactions (e.g., cyclohexylmethoxy group introduction) .

- Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites for further functionalization .

Q. What strategies resolve contradictions in reported biological activity data for pyridazinone derivatives?

- Methodology :

- Dose-response standardization : Use in vitro assays (e.g., enzyme inhibition IC₅₀) under controlled pH and temperature .

- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., alkoxy vs. alkyl groups) on target binding .

- Example : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., DMSO concentration affecting compound stability) .

Q. How can researchers optimize regioselectivity during functionalization of the pyridazinone core?

- Methodology :

- Protecting group strategies : Temporarily block reactive sites (e.g., N-alkylation) to direct substitution to the 5-position .

- Catalytic control : Use Pd-mediated cross-coupling for selective aryl/heteroaryl introductions .

Q. What experimental approaches validate hydrogen-bonding interactions in this compound crystals?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.